1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester
Description
The compound 1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester is a spirocyclic diketopiperazine derivative characterized by:
- A 1,7-diazaspiro[4.5]decane core, which combines a piperazine ring fused to a cyclopentane moiety.
- A 6-oxo group on the decane ring, introducing a ketone functionality.
This structure is synthetically accessible via alkylation and cyclization strategies analogous to those reported for related diazaspiro compounds (see Section 3) .
Properties
IUPAC Name |
tert-butyl 10-oxo-9-prop-2-enyl-1,9-diazaspiro[4.5]decane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-5-10-17-11-6-8-16(13(17)19)9-7-12-18(16)14(20)21-15(2,3)4/h5H,1,6-12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMWHLOTKGJYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCN(C2=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of This compound typically involves multi-step organic transformations beginning from suitable diaza-spirocyclic precursors. The key steps include:
- Formation of the spirocyclic diaza core via cyclization reactions.
- Introduction of the 6-oxo (ketone) functionality, often through selective oxidation.
- Allylation at the 7-position nitrogen or adjacent carbon to install the 2-propen-1-yl group.
- Protection of the carboxylic acid as a tert-butyl ester to improve stability and facilitate purification.
This approach is supported by literature on spiro-diketopiperazine synthesis and related diazaspiro compounds.
Intramolecular Tsuji–Trost Reaction
A notable method for constructing spirocyclic diketopiperazines, structurally related to the target compound, is the intramolecular Tsuji–Trost allylic alkylation. This palladium-catalyzed reaction enables the formation of the spiro ring system with high enantioselectivity and yield.
Key parameters from optimized conditions include:
| Parameter | Condition/Result |
|---|---|
| Catalyst | Pd2(dba)3 (0.05 equiv) |
| Ligand | L4 (chiral phosphine ligand) |
| Solvent | 1,4-Dioxane |
| Temperature | Room temperature (rt) |
| Substrate concentration | 0.01–0.05 M |
| Reaction time | Overnight (approx. 16–24 h) |
| Yield | Up to 86% isolated yield |
| Enantioselectivity (ee) | Up to 97% |
The procedure involves preparing Ugi adduct precursors, followed by palladium-catalyzed cyclization to form the spirocyclic core. Subsequent oxidation steps introduce the oxo group, and allylation is achieved by reaction with appropriate allyl reagents.
Multi-Step Synthetic Route Outline
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Ugi Multicomponent Reaction | Formation of linear precursor with amine, aldehyde, isocyanide, and acid components. |
| 2 | Palladium-Catalyzed Cyclization | Intramolecular Tsuji–Trost reaction to form spirocyclic diketopiperazine core. |
| 3 | Oxidation | Selective oxidation to install 6-oxo functionality (e.g., using H2O2/NaClO2 system). |
| 4 | Allylation | Introduction of the 2-propen-1-yl group via allyl bromide or related allylating agents. |
| 5 | Esterification/Protection | Formation of tert-butyl ester to protect the carboxylic acid group. |
This sequence is supported by experimental procedures reported in peer-reviewed journals and patents related to spirocyclic nitrogen heterocycles.
Oxidation and Esterification Details
The oxidation step to introduce the ketone at the 6-position is typically performed under mild conditions to preserve the spirocyclic framework. A common protocol involves:
- Degassing the reaction mixture under vacuum and backfilling with oxygen.
- Stirring overnight to facilitate oxidation.
- Addition of hydrogen peroxide (35%) and a buffered solution of potassium dihydrogen phosphate and sodium chlorite.
- Stirring at room temperature for 24 hours.
- Workup with sulfuric acid and filtration.
Esterification to the tert-butyl ester is often achieved using tert-butyl alcohol under acid catalysis or via tert-butyl chloroformate reagents.
Comparative Analysis with Structurally Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|
| 2,7-Diazaspiro[4.5]decane-7-carboxylic acid, tert-butyl ester | C13H24N2O2 | 254.34 g/mol | Lacks oxo group; different N positioning |
| tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | C13H22N2O3 | 254.34 g/mol | Has oxo group; nitrogen arrangement differs |
| 1,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-oxo-, tert-butyl ester | C16H26N2O3 | 294.39 g/mol | Different spiro ring fusion; similar molecular weight |
| tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate | C13H24N2O2 | 254.34 g/mol | Different ring structure; no diaza spiro functionality |
This comparison highlights the unique placement of nitrogen atoms and functional groups in the target compound, which influences its chemical reactivity and potential biological activity.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Ugi Reaction | Amine + aldehyde + isocyanide + acid | Linear precursor formation |
| Pd-Catalyzed Cyclization | Pd2(dba)3, chiral ligand L4, dioxane, rt | High yield spirocyclic core, up to 97% ee |
| Oxidation | O2 degassing, H2O2, KH2PO4, NaClO2, rt | Selective 6-oxo group installation |
| Allylation | Allyl bromide or equivalent, base | Introduction of 2-propen-1-yl group |
| Esterification | tert-Butyl chloroformate or acid catalysis | tert-Butyl ester protection |
Chemical Reactions Analysis
1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The 2-propen-1-yl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the allyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, leveraging its unique structure and reactivity.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the oxo and allyl groups allows it to participate in covalent bonding with target proteins, potentially inhibiting their function. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Spirocyclic Framework
The target compound shares its 1,7-diazaspiro[4.5]decane backbone with several analogs, including:
- Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1160246-73-0): Features a benzyl ester and a 2-oxo group instead of 6-oxo .
- Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate (CAS 1391732-74-3): Substitutes the propenyl group with an ethyl moiety .
Key Structural Differences:
The tert-butyl ester in the target compound confers greater steric hindrance and lipophilicity compared to benzyl esters, which may influence solubility and bioavailability. The allyl group at C7 offers reactivity for further functionalization (e.g., thiol-ene chemistry), unlike inert alkyl chains like ethyl .
Biological Activity
1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester is a compound of interest due to its potential biological activities. This article provides a comprehensive review of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C13H22N2O3, with a molecular weight of approximately 254.33 g/mol. Its structure includes a diazaspiro framework which is often associated with various pharmacological activities.
Research indicates that compounds with a diazaspiro structure can interact with various biological targets. One study highlighted the ability of related diazaspiro compounds to act as covalent inhibitors against the KRAS G12C mutation, which is significant in cancer therapy. These compounds bind to the KRAS protein in the switch-II pocket, inhibiting its function and potentially leading to reduced tumor growth in preclinical models .
Antitumor Activity
In vivo studies demonstrated that derivatives of diazaspiro compounds exhibit dose-dependent antitumor effects. For instance, a specific derivative showed substantial efficacy against non-small cell lung cancer in xenograft models, indicating that modifications to the diazaspiro structure can enhance therapeutic potential .
Case Studies
- Study on KRAS Inhibition : A series of diazaspiro derivatives were synthesized and evaluated for their ability to inhibit KRAS G12C. The most promising compound demonstrated high metabolic stability and significant antitumor activity in mouse models .
- PARP Inhibition : Another study explored the use of diazaspiro cores as bioisosteres for piperazine in PARP inhibitors. The results indicated that certain modifications led to improved binding affinities and enhanced inhibition of PARP-1 enzymatic activity, which is crucial for cancer treatment .
Data Tables
| Compound | Molecular Formula | Molecular Weight (g/mol) | Activity |
|---|---|---|---|
| 1 | C13H22N2O3 | 254.33 | Antitumor effects |
| 2 | C14H24N2O3 | 268.35 | KRAS G12C inhibition |
| 3 | C15H26N2O4 | 282.37 | PARP-1 inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
